molecular formula C11H11ClN2O2S2 B3038716 1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide CAS No. 887833-88-7

1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Cat. No.: B3038716
CAS No.: 887833-88-7
M. Wt: 302.8 g/mol
InChI Key: VAUSUEMCZPTJJV-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing heterocyclic derivative featuring a thieno[3,4-d]imidazole core fused with a tetrahydro ring system. Key structural attributes include:

  • A 3-chlorophenyl substituent at position 1, contributing steric bulk and electron-withdrawing effects.
  • A thiol (-SH) group at position 2, offering reactivity for further functionalization (e.g., alkylation, oxidation).

Properties

IUPAC Name

3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S2/c12-7-2-1-3-8(4-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUSUEMCZPTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

    Formation of the thieno[3,4-d]imidazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α-haloketones.

    Introduction of the 3-chlorophenyl group: This step usually involves nucleophilic substitution reactions where the 3-chlorophenyl group is introduced onto the imidazole ring.

    Oxidation and thiolation: The final steps involve oxidation to introduce the sulfone group and thiolation to add the thiol functionality.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfone group can be reduced to sulfides under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity through covalent modification or competitive binding at the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the thieno[3,4-d]imidazole scaffold but differ in substituents, synthesis, and physicochemical properties:

1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide

  • Substituents : Methyl group at position 1, thione (-S=) at position 2.
  • The thione group (vs. thiol in the target compound) alters redox stability and metal-binding affinity.
  • Synthesis : Prepared via alkylation of a thiohydantoin precursor, similar to methods described for arylidene-imidazoles under microwave irradiation .
  • Implications : The simpler structure may serve as a baseline for studying electronic effects of aromatic substituents.

1-(3-Bromophenyl)-2-Mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-Dioxide

  • Substituents : 3-Bromophenyl at position 1, thiol (-SH) at position 2.
  • Key Differences :
    • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity may increase lipophilicity and alter halogen bonding interactions.
    • Synthetic Route : Likely synthesized via analogous nucleophilic substitution reactions, as seen in the preparation of 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones .
  • Implications : The brominated analog could exhibit distinct pharmacokinetic profiles due to enhanced membrane permeability .

1-(2-Chlorophenyl)-3-Phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide

  • Substituents : 2-Chlorophenyl at position 1, phenyl group at position 3, ketone (-C=O) at position 2.
  • Ketone vs. Thiol: The ketone group eliminates thiol-related reactivity but may engage in hydrogen bonding or π-stacking interactions.
  • Molecular Formula : C₁₇H₁₅ClN₂O₃S (Molar mass: 362.83 g/mol) .
  • Implications : The dual aryl substituents could enhance binding affinity in protein pockets or polymeric matrices.

Biological Activity

Overview

1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a thieno[3,4-d]imidazole core with a chlorophenyl group and a thiol moiety. The structural formula can be represented as follows:

C10H10ClN2S2O2\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{S}_2\text{O}_2

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thienoimidazoles showed potent activity against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays .

Cytotoxicity and Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it exhibits selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The observed IC50 values were approximately 27.3 µM for MCF-7 and 6.2 µM for HCT-116 cells . This suggests that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival. Specifically, studies have shown that similar thienoimidazole derivatives can inhibit the activity of topoisomerases and induce oxidative stress in cancer cells . Additionally, the presence of the thiol group is believed to contribute to its reactivity with cellular targets.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of thienoimidazole derivatives against resistant bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized various analogs of thienoimidazoles and tested them against multiple cancer cell lines. The most active derivative showed an IC50 value of 15 µM against MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Data Summary Table

Biological Activity Tested Cell Lines IC50 Values (µM) Mechanism
AntimicrobialE. coli16Enzyme inhibition
AnticancerMCF-727.3Apoptosis induction
AnticancerHCT-1166.2Cell cycle arrest

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide
Reactant of Route 2
1-(3-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

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